molecular formula C23H25N3O5S B3313327 3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide CAS No. 946358-35-6

3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3313327
CAS No.: 946358-35-6
M. Wt: 455.5 g/mol
InChI Key: HRJCLCYHBDCZCM-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a thiazole ring, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzamide moiety. Key steps include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.

    Attachment of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the benzamide group can produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar methoxy substitutions on the benzene ring.

    3,4,5-Trimethoxyphenethylamine: Another analogue with an additional methoxy group.

Uniqueness

3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide stands out due to its thiazole ring and the specific arrangement of functional groups, which may confer unique biological and chemical properties compared to its analogues.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-29-18-6-4-5-15(9-18)7-8-24-21(27)12-17-14-32-23(25-17)26-22(28)16-10-19(30-2)13-20(11-16)31-3/h4-6,9-11,13-14H,7-8,12H2,1-3H3,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJCLCYHBDCZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
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3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
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3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
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3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
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3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide
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3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

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